N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
"N-{[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine" is a pyridazine derivative featuring a furan-2-yl substituent at the 3-position of the pyridazinone ring and a glycine moiety conjugated via an acetyl linker. Its molecular formula is C₁₃H₁₁N₃O₅, with a molecular weight of 289.25 g/mol. The compound’s structure combines the electron-rich furan heterocycle, known for enhancing bioavailability in drug design, with the pyridazinone core, which is often associated with biological activity in medicinal chemistry (e.g., anti-inflammatory or enzyme inhibition) . The glycine moiety may improve solubility or enable interactions with biological targets via hydrogen bonding.
Properties
IUPAC Name |
2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c16-10(13-6-12(18)19)7-15-11(17)4-3-8(14-15)9-2-1-5-20-9/h1-5H,6-7H2,(H,13,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGAJCYWUDLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or furan derivatives.
Acetylation of Glycine: Glycine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the acetylated glycine with the pyridazinone-furan intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, as well as receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
To contextualize its properties, we compare it to structurally related pyridazinone derivatives synthesized in recent studies. Key analogues include 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 5a) and its derivatives .
Key Differences and Implications
The acetyl-glycine moiety replaces the benzenesulfonamide group in 5a, likely reducing steric hindrance and improving solubility due to glycine’s hydrophilic nature.
Synthetic Complexity: Compound 5a is synthesized via nucleophilic substitution (benzyl bromide + pyridazinone sulfonamide), a straightforward route with yields >70% .
Biological Relevance: Benzenesulfonamide derivatives (e.g., 5a) are frequently explored as carbonic anhydrase inhibitors or anti-inflammatory agents . The glycine-containing analogue may shift activity toward peptidase inhibition or receptor modulation due to its amino acid motif.
Research Findings and Limitations
- Available Data : Current literature lacks direct studies on "this compound". Comparisons are inferred from structural analogues like 5a, which exhibit confirmed biological activity (e.g., enzyme inhibition) .
- Critical Knowledge Gaps: No experimental data (e.g., HRMS, NMR) or bioactivity profiles are available for the target compound. The impact of replacing sulfonamide with glycine on pharmacokinetics remains speculative.
Biological Activity
N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazinone core linked to a furan moiety , which is known for its reactivity and biological interactions. The presence of an acetyl group enhances its solubility and bioavailability. The molecular formula is , with a molecular weight of approximately 230.22 g/mol.
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways.
- Antimicrobial Properties : The furan and pyridazine components are known to possess antimicrobial effects, potentially making this compound effective against certain bacterial strains.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : This step often requires specific reagents and conditions to ensure the desired structure is achieved.
- Coupling with Furan : The furan moiety is introduced through a coupling reaction, which may involve catalysts to enhance yield.
- Acetylation : The final step involves the acetylation of glycine to form the complete structure.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Potential activity against bacteria | |
| Enzyme Inhibition | Possible inhibition of key enzymes |
Case Studies and Research Findings
-
Antitumor Mechanism : In vitro studies have shown that this compound can induce cell cycle arrest at the S phase in HepG2 cells, leading to increased apoptosis rates. Flow cytometry analysis revealed significant changes in cell cycle distribution after treatment.
- Table 2: Effects on Cell Cycle Distribution
Treatment Concentration (μM) % Cells in S Phase Control 26.43% 2 28.17% 4 36.96% 8 37.25% - Antimicrobial Studies : Compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
